molecular formula C10H14ClN2NaO5 B12784370 3-Chloro-3,4-didehydro-5-oxo-1-valylproline monosodium salt dihydrate CAS No. 73706-57-7

3-Chloro-3,4-didehydro-5-oxo-1-valylproline monosodium salt dihydrate

Cat. No.: B12784370
CAS No.: 73706-57-7
M. Wt: 300.67 g/mol
InChI Key: AKJSUCOBHVODJX-FBZPGIPVSA-M
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Description

Properties

CAS No.

73706-57-7

Molecular Formula

C10H14ClN2NaO5

Molecular Weight

300.67 g/mol

IUPAC Name

sodium;(Z)-4-[(2-amino-3-methylbutanoyl)amino]-3-chloro-5-hydroxy-5-oxopent-2-enoate

InChI

InChI=1S/C10H15ClN2O5.Na/c1-4(2)7(12)9(16)13-8(10(17)18)5(11)3-6(14)15;/h3-4,7-8H,12H2,1-2H3,(H,13,16)(H,14,15)(H,17,18);/q;+1/p-1/b5-3-;

InChI Key

AKJSUCOBHVODJX-FBZPGIPVSA-M

Isomeric SMILES

CC(C)C(C(=O)NC(/C(=C/C(=O)[O-])/Cl)C(=O)O)N.[Na+]

Canonical SMILES

CC(C)C(C(=O)NC(C(=CC(=O)[O-])Cl)C(=O)O)N.[Na+]

Origin of Product

United States

Preparation Methods

FR-900148 is synthesized through fermentation using the Streptomyces xanthocidicus strain. The fermentation broth is then processed to isolate the compound. The structure of FR-900148 has been established as 1-N-valyl-3-chloro-2,5-dihydro-5-oxo-1H-pyrrole-2-carboxylic acid based on spectroscopic and chemical evidence .

Chemical Reactions Analysis

FR-900148 undergoes several chemical reactions, including:

Scientific Research Applications

FR-900148 has significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as an antibiotic, inhibiting cell wall synthesis in susceptible bacteria. This makes it a valuable tool for studying bacterial cell wall synthesis and developing new antibacterial agents .

Mechanism of Action

The antibacterial action of FR-900148 is attributed to its ability to inhibit cell wall synthesis, leading to the formation of spheroplasts from susceptible cells. This disruption in cell wall synthesis ultimately results in bacterial cell death .

Comparison with Similar Compounds

Research Findings and Implications

  • Hydration Effects : The dihydrate form in the target compound likely improves stability and shelf life compared to anhydrous analogs (e.g., sodium dichloroisocyanurate anhydrous) .
  • Sodium Salt Utility : Sodium counterions in pharmaceuticals (e.g., mezlocillin, riboflavin phosphate) enhance solubility without compromising bioactivity .
  • Chlorine Reactivity : The 3-chloro group in the target compound may contribute to electrophilic interactions with bacterial targets, akin to chlorinated β-lactams .

Biological Activity

3-Chloro-3,4-didehydro-5-oxo-1-valylproline monosodium salt dihydrate is a compound of interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies that highlight its applications in various fields, particularly in biomedicine.

  • Molecular Formula : C₈H₁₃ClN₂O₃
  • Molecular Weight : 206.65 g/mol
  • CAS Number : Not explicitly listed in the search results but can be derived from the chemical structure.

The biological activity of 3-Chloro-3,4-didehydro-5-oxo-1-valylproline is primarily attributed to its structural similarity to proline and its potential interactions with various biological targets. Its activity can be categorized into several areas:

  • Antimicrobial Activity :
    • Preliminary studies suggest that compounds similar to valylproline derivatives exhibit significant antimicrobial properties. For instance, cyclo-(Val-Pro) has shown effectiveness against various bacterial strains, indicating that structural analogs may possess similar activities .
  • Antifouling Properties :
    • Research has indicated that certain diketopiperazines derived from marine actinomycetes, which share structural features with 3-Chloro-3,4-didehydro-5-oxo-1-valylproline, demonstrate antifouling activity against marine organisms . This suggests potential applications in marine coatings and biofouling prevention.
  • Peptide Modification :
    • The compound's unique structure allows for site-selective modifications in peptide synthesis. This property can be exploited in drug design and development, enhancing the therapeutic efficacy of peptide-based drugs .

Biological Activity Data Table

Activity TypeDescriptionReference
AntimicrobialSimilar compounds show antibacterial effects
AntifoulingInhibits larval settlement of fouling organisms
Peptide ModificationEnhances site-selective modifications in peptides

Case Study 1: Antimicrobial Efficacy

A study conducted on various diketopiperazines revealed that compounds structurally related to 3-Chloro-3,4-didehydro-5-oxo-1-valylproline exhibited varying degrees of antibacterial activity against common pathogens. The results indicated a correlation between structural features and antimicrobial potency, suggesting a promising avenue for further exploration in drug development.

Case Study 2: Antifouling Applications

Research involving marine-derived actinomycetes highlighted the antifouling properties of diketopiperazine derivatives. The study found that cyclo-(Val-Pro) effectively inhibited the attachment of barnacle larvae, demonstrating the potential utility of 3-Chloro-3,4-didehydro-5-oxo-1-valylproline in marine applications.

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